Regiochemical Identity and Purity: A Comparative Procurement Analysis of 7-Bromo-1H-indazol-3-amine vs. Other Bromoindazoles
The 7-bromo substitution pattern is a key differentiator. While several regioisomers exist (e.g., 4-bromo, 5-bromo, 6-bromo-1H-indazol-3-amine), the 7-position provides a unique handle for diversification. The target compound, 7-bromo-1H-indazol-3-amine, is available from multiple suppliers with a specified purity of ≥98% . In contrast, some alternative regioisomers or derivatives are offered at lower purity grades, such as ≥95% for 7-bromo-1H-indazole (CAS 53857-58-2) from certain vendors [1], which can impact the efficiency and reproducibility of subsequent reactions in a synthetic sequence.
| Evidence Dimension | Vendor-Specified Purity |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | 7-Bromo-1H-indazole (CAS 53857-58-2) |
| Quantified Difference | ≥3% higher nominal purity for the 3-amino derivative |
| Conditions | Commercial vendor specification (e.g., AK Scientific, Synblock, Bidepharm) |
Why This Matters
Higher initial purity of a building block reduces the burden of purification steps and minimizes the risk of side reactions, directly impacting overall synthetic yield and cost-efficiency in a multi-step medicinal chemistry campaign.
- [1] Delta-B. (2023). CAS:1234616-28-4|7-Bromo-1H-indazol-3-amine. Product Page. View Source
